molecular formula C3H5N3O3 B13752275 Aminocarbonyloxamide CAS No. 617-49-2

Aminocarbonyloxamide

Cat. No.: B13752275
CAS No.: 617-49-2
M. Wt: 131.09 g/mol
InChI Key: QKVYYYORISFLAF-UHFFFAOYSA-N
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Description

Aminocarbonyloxamide is an organic compound characterized by its white to pale yellow solid appearance. It possesses a structure similar to urea, featuring an amino group attached to a carbonyl group and an oxamide moiety. This compound is slightly soluble in water but has limited solubility overall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminocarbonyloxamide can be synthesized through the oxidation of amines to amides. This process involves the use of transition metal-based oxidants or non-metal-based oxidants, with molecular oxygen often serving as an oxidant in the presence of catalysts . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve additional purification steps to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Aminocarbonyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Transition metal-based oxidants, molecular oxygen, and specific catalysts.

    Reduction: Lithium aluminum hydride, controlled temperature, and inert atmosphere.

    Substitution: Nucleophiles, appropriate solvents, and controlled reaction conditions.

Major Products Formed:

    Oxidation: Formation of amides from amines.

    Reduction: Formation of amines from amides.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Aminocarbonyloxamide finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of aminocarbonyloxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and carbonyl groups play a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and molecular pathways .

Comparison with Similar Compounds

Aminocarbonyloxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of amino and oxamide groups, which confer distinct chemical and biological properties.

Properties

617-49-2

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

N'-carbamoyloxamide

InChI

InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9)

InChI Key

QKVYYYORISFLAF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)NC(=O)N)N

Origin of Product

United States

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